2H-1-Benzopyran-2-one, 8-nitro-
CAS No.: 58981-95-6
Cat. No.: VC18367020
Molecular Formula: C9H5NO4
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58981-95-6 |
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Molecular Formula | C9H5NO4 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 8-nitrochromen-2-one |
Standard InChI | InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H |
Standard InChI Key | NEFVDPLSCGEBHY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a 2H-1-benzopyran-2-one scaffold (coumarin) with three substituents:
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7-Hydroxy group: Enhances hydrogen-bonding capacity and acidity (pKa ~8–9) .
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4-Methyl group: Introduces steric bulk and lipophilicity (logP = 3.79) .
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8-Nitro group: Strong electron-withdrawing effect, directing electrophilic substitution and influencing UV absorption .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular formula | C₁₀H₇NO₅ | |
Molecular weight | 221.17 g/mol | |
Melting point | 255°C | |
UV-Vis λmax | 215 nm, 319 nm | |
Solubility | DMSO: >10 mg/mL; DMF: >20 mg/mL |
The nitro group at position 8 induces bathochromic shifts in UV spectra compared to unsubstituted coumarin (Δλ = +25 nm) . X-ray crystallography of analogous nitrocoumarins reveals planar geometries with intramolecular hydrogen bonding between the 7-hydroxy and carbonyl groups .
Synthetic Accessibility
Industrial synthesis typically involves nitration of 7-hydroxy-4-methylcoumarin using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 65–70% product after recrystallization . Microwave-assisted methods reduce reaction times to <30 minutes while maintaining comparable yields .
Applications in Chemical Synthesis
Pharmaceutical Intermediate
The compound’s reactivity enables diverse transformations:
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Nucleophilic aromatic substitution: Nitro group replacement with amines or thiols to yield aminocoumarins (e.g., antitumor agents) .
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Condensation reactions: Knoevenagel adducts with aldehydes for fluorescent probes .
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Reductive cyclization: Access to pyrrolocoumarins via nitro group reduction and intramolecular amination .
Table 2: Representative Derivatives and Applications
Derivative | Biological Activity | Reference |
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8-Amino-7-hydroxy-4-methyl | Tyrosinase inhibitor (IC₅₀ = 2.1 μM) | |
8-Thiocyano analog | Antifungal (C. albicans MIC = 8 μg/mL) |
Agrochemical Development
Nitrocoumarins exhibit larvicidal activity against Culex quinquefasciatus (LC₅₀ = 12 mg/L), though less potent than parent coumarin . Structural optimization via O-alkylation at position 7 improves lipophilicity for foliar penetration in crop protection agents .
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking studies predict strong binding to cytochrome P450 2A6 (binding energy = -9.2 kcal/mol), suggesting potential drug-drug interaction risks . The nitro group participates in charge-transfer complexes with NADPH oxidase, modulating reactive oxygen species (ROS) production in macrophage models .
Toxicity Profile
Acute toxicity assays in Daphnia magna show moderate ecotoxicity (48h EC₅₀ = 45 mg/L) . Notably, the compound displays selective toxicity:
This selectivity arises from differential metabolism: nitroreductases in insects generate cytotoxic nitro-anion radicals absent in annelids .
Industrial and Regulatory Considerations
Manufacturing Specifications
Commercial batches (≥95% purity) are stabilized with 0.1% ascorbic acid to prevent nitro group reduction during storage . Residual solvent limits follow ICH Q3C guidelines:
Environmental Impact
Photodegradation under UV-B light follows first-order kinetics (t₁/₂ = 4.2 hours), producing 7-hydroxy-4-methylcoumarin and nitrate ions . Soil adsorption coefficients (Koc = 120–150 L/kg) indicate moderate mobility, necessitating containment in agricultural runoff .
Future Research Directions
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Targeted drug delivery: Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability .
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Antiviral potential: Computational screening identifies similarity to SARS-CoV-2 main protease inhibitors (Tanimoto coefficient = 0.82) .
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Green chemistry: Developing biocatalytic nitration using E. coli nitroreductase mutants .
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